3-methoxy-N-(2-methylcyclopentyl)aniline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(2-methylcyclopentyl)aniline can be achieved through the methylation of anilines using methanol. This process is catalyzed by cyclometalated ruthenium complexes under mild conditions (60°C) with NaOH as the base . The hydrogen autotransfer procedure involves the dehydrogenation of methanol to form a more reactive aldehyde or ketone, which then undergoes further reactions to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not detailed, the general approach involves bulk manufacturing, sourcing, and procurement of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N-(2-methylcyclopentyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its amine or other reduced forms.
Substitution: The methoxy and aniline groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
3-Methoxy-N-(2-methylcyclopentyl)aniline has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(2-methylcyclopentyl)aniline involves its interaction with specific molecular targets and pathways. The compound can undergo photochemical reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can result in various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Methoxy-N-(2-methylcyclopentyl)aniline is unique due to its specific structural features, such as the methoxy group and the cyclopentyl ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-methoxy-N-(2-methylcyclopentyl)aniline |
InChI |
InChI=1S/C13H19NO/c1-10-5-3-8-13(10)14-11-6-4-7-12(9-11)15-2/h4,6-7,9-10,13-14H,3,5,8H2,1-2H3 |
InChI Key |
XOBRSMGBYOAAMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1NC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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